molecular formula C16H8Cl4N2OS B2955216 [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone CAS No. 339023-11-9

[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone

Cat. No.: B2955216
CAS No.: 339023-11-9
M. Wt: 418.11
InChI Key: AZMDURGSYIGUSQ-UHFFFAOYSA-N
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Description

“[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone” is a chemical compound with the molecular formula C16H8Cl4N2OS and a molecular weight of 418.12 . It is also known as "5-(3,4-dichlorobenzoyl)-N-(3,4-dichlorophenyl)-1,3-thiazol-2-amine" .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and two dichlorophenyl groups. The dichlorophenyl groups are attached to the thiazole ring via an amine and a methanone group .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 and a boiling point of 565.6±60.0 °C at 760 mmHg .

Scientific Research Applications

Structural and Spectral Characterization

[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone has been the subject of research focusing on its synthesis and structural characterization. Shahana and Yardily (2020) synthesized and characterized similar compounds, specifically (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant, using UV, IR, NMR, and mass spectrometry. They employed density functional theory (DFT) calculations for structural optimization and interpretation of vibrational spectra, analyzing the molecular changes due to electron withdrawing group substitution and performing a molecular docking study to understand antibacterial activity (Shahana & Yardily, 2020).

Antimicrobial and Antioxidant Activities

Research by Reddy et al. (2015) focused on synthesizing derivatives with thiazole moieties, including this compound, to evaluate their antioxidant activities. They observed that compounds containing selenourea functionality exhibited potent antioxidant activity (Reddy et al., 2015). Additionally, studies by Katariya et al. (2021) and others have explored the antimicrobial and anticancer potential of related compounds, indicating a broad scope of biomedical applications (Katariya et al., 2021).

Molecular Docking and Biological Activity

Molecular docking studies are integral in evaluating the biological activity of these compounds. Sivakumar et al. (2021) conducted a detailed study involving molecular structure, spectroscopic analysis, DFT calculations, and molecular docking to assess the antimicrobial activity of a similar compound (Sivakumar et al., 2021). This approach is crucial for understanding how these compounds interact with biological targets and their potential as therapeutic agents.

Properties

IUPAC Name

[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2OS/c17-10-3-1-8(5-12(10)19)15(23)14-7-21-16(24-14)22-9-2-4-11(18)13(20)6-9/h1-7H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMDURGSYIGUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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